(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of thiourea with chloroethylacetate, followed by the reaction with thiophene-3-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human lung cancer cell lines.
Industry: Utilized in the development of corrosion inhibitors and antioxidants.
Mechanism of Action
The mechanism of action of (5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one
Uniqueness
(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of sulfur and nitrogen atoms within the thiazolidinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological applications make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H5NOS3 |
---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3- |
InChI Key |
XXEBTKBRSLSLSF-UTCJRWHESA-N |
Isomeric SMILES |
C1=CSC=C1/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CSC=C1C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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